5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Description
Significance of 1,2,4-Oxadiazole (B8745197) Scaffolds in Advanced Chemical Synthesis
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts a unique combination of chemical properties. In advanced chemical synthesis, this scaffold is highly valued for several reasons. It is considered a bioisostere of esters and amides, meaning it can mimic the spatial and electronic properties of these functional groups while offering improved metabolic stability and pharmacokinetic profiles. acs.orgchim.itnih.gov This makes the 1,2,4-oxadiazole ring a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their druglike properties. nih.govmdpi.comnih.gov
Furthermore, the 1,2,4-oxadiazole nucleus is relatively stable and can be functionalized at its two carbon atoms (C3 and C5), allowing for the creation of diverse molecular architectures. chim.it The electron-withdrawing nature of the ring can also influence the properties of adjacent functional groups. This inherent versatility has led to the inclusion of the 1,2,4-oxadiazole motif in a wide array of biologically active molecules, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. nih.govnih.govnih.gov
Rationale for Investigating Novel Substituted 1,2,4-Oxadiazole Derivatives
The investigation into novel substituted 1,2,4-oxadiazole derivatives is driven by the quest for new chemical entities with enhanced or novel biological activities. By systematically modifying the substituents at the C3 and C5 positions, chemists can fine-tune the molecule's properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing interactions with biological targets, thereby improving potency and selectivity. nih.gov
The synthesis of new derivatives allows for the exploration of structure-activity relationships (SAR), providing a deeper understanding of how specific structural features contribute to a compound's biological effects. This knowledge is instrumental in the rational design of new therapeutic agents. nih.govfrontiersin.org The development of novel derivatives also contributes to the expansion of chemical space, offering new tools and building blocks for various scientific disciplines.
Overview of Synthetic Challenges and Opportunities within the 1,2,4-Oxadiazole Class
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been a subject of extensive research. The most common synthetic routes include the acylation of amidoximes followed by cyclodehydration and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govrjptonline.orgnih.gov
Despite the prevalence of these methods, several challenges persist. Traditional synthetic approaches often require harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which can be incompatible with sensitive functional groups. nih.gov The formation of by-products and difficulties in purification can also lead to unsatisfactory yields. nih.gov
However, these challenges have spurred innovation, leading to significant opportunities for methodological advancements. Recent research has focused on the development of milder and more efficient synthetic protocols. This includes the use of novel catalysts, microwave-assisted synthesis, and one-pot procedures that streamline the synthetic process. nih.govmdpi.com The development of room-temperature synthesis methods is a particularly important advancement, enabling the incorporation of thermosensitive functionalities into the 1,2,4-oxadiazole scaffold. mdpi.com These modern approaches not only improve the efficiency and scalability of 1,2,4-oxadiazole synthesis but also expand the accessible range of derivatives for biological screening. nih.gov
Scope and Objectives of Research on 5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Currently, there is a notable absence of published research specifically detailing the synthesis, properties, and applications of this compound. However, its structure provides a clear scope and compelling objectives for future investigation.
The primary objective would be the development of an efficient and scalable synthesis for this compound. Research would likely focus on adapting existing methods for 1,2,4-oxadiazole synthesis, using appropriate starting materials such as isobutyramidine and a derivative of 2-chloropropionic acid.
A second key objective would be the thorough characterization of the compound's physicochemical properties. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) and the determination of properties such as melting point, solubility, and lipophilicity.
The most intriguing area of research would be the exploration of its potential applications. The "1-chloroethyl" group at the C5 position is a key feature. This alkyl halide moiety can serve as a reactive handle for further chemical modifications, allowing for the synthesis of a library of new derivatives through nucleophilic substitution reactions. This would enable the exploration of structure-activity relationships. Furthermore, the chloroalkyl group itself could be a critical pharmacophore for specific biological targets. The "propan-2-yl" (isopropyl) group at the C3 position will influence the compound's steric profile and lipophilicity, which are important determinants of its pharmacokinetic and pharmacodynamic properties.
Future research on this compound could therefore be directed towards its evaluation as a potential scaffold in medicinal chemistry, for instance, by screening it for various biological activities such as anticancer, anti-inflammatory, or antimicrobial effects.
Interactive Data Table for this compound
| Property | Value |
| Molecular Formula | C7H11ClN2O |
| IUPAC Name | This compound |
| Molecular Weight | 174.63 g/mol |
| SMILES | CC(C)C1=NOC(=N1)C(C)Cl |
| InChI | InChI=1S/C7H11ClN2O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,1-3H3 |
| Predicted XLogP3 | 2.1 |
| Predicted Hydrogen Bond Donor Count | 0 |
| Predicted Hydrogen Bond Acceptor Count | 3 |
| Predicted Rotatable Bond Count | 2 |
Note: The data in this table is based on computational predictions as no experimental data has been published.
Structure
3D Structure
Properties
IUPAC Name |
5-(1-chloroethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCEHOTWIZDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216784 | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119738-09-9 | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 1 Chloroethyl 3 Propan 2 Yl 1,2,4 Oxadiazole
Retrosynthetic Analysis of the Target Oxadiazole System
A retrosynthetic analysis of 5-(1-chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole reveals the most common and efficient bond disconnections that lead to readily available starting materials.
The most logical retrosynthetic disconnection of the 1,2,4-oxadiazole (B8745197) ring breaks the C(5)-O and N(2)-C(3) bonds. This approach is based on the most common synthetic strategy, which involves the condensation of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov This leads to two primary precursor pairs:
Disconnection A: This involves isobutyramidinium oxime (propan-2-yl-amidoxime) and a 2-chloropropionyl derivative.
Disconnection B: This involves 2-chloro-N'-hydroxypropanimidamide and an isobutyryl derivative.
Between these two approaches, Disconnection A is generally preferred due to the relative stability and accessibility of the isobutyramidinium oxime precursor.
The following table outlines the key precursors identified through this retrosynthetic analysis:
| Disconnection | Precursor 1 | Precursor 2 |
| A | Isobutyramidinium oxime | 2-Chloropropionyl chloride (or 2-chloropropionic acid/ester) |
| B | 2-Chloro-N'-hydroxypropanimidamide | Isobutyryl chloride (or isobutyric acid/ester) |
The incorporation of the chloroethyl and isopropyl moieties requires careful selection of the starting materials.
Isopropyl Moiety: The 3-isopropyl group is readily introduced using isobutyronitrile (B166230) as the starting material for the synthesis of the corresponding amidoxime. The reaction of isobutyronitrile with hydroxylamine (B1172632) provides isobutyramidinium oxime. rjptonline.org
1-Chloroethyl Moiety: The 5-(1-chloroethyl) group can be introduced using a derivative of 2-chloropropionic acid. The most common acylating agents for this purpose are 2-chloropropionyl chloride or 2-chloropropionic acid itself, often activated in situ. The use of the acid chloride is generally more reactive.
Classical and Contemporary Approaches to 1,2,4-Oxadiazole Ring Formation
The formation of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of an O-acyl amidoxime intermediate. acs.org This intermediate is formed by the reaction of an amidoxime with a carboxylic acid derivative.
The reaction of an amidoxime with a carbonyl compound is a cornerstone of 1,2,4-oxadiazole synthesis. nih.gov This pathway offers a high degree of convergence and allows for the introduction of diverse substituents at the 3- and 5-positions of the oxadiazole ring.
The most widely employed method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative. nih.gov
Reaction with Acid Chlorides: The reaction of isobutyramidinium oxime with 2-chloropropionyl chloride would proceed readily, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated. rjptonline.org This reaction typically forms the O-acyl amidoxime intermediate, which can then be cyclized, often with heating, to the desired 1,2,4-oxadiazole. ias.ac.in
Reaction with Esters: While less reactive than acid chlorides, esters can also be used to acylate amidoximes. The reaction of isobutyramidinium oxime with an ester of 2-chloropropionic acid, such as the methyl or ethyl ester, would require more forcing conditions, such as heating in the presence of a base. nih.gov
The following table summarizes the reaction conditions for these two approaches:
| Acylating Agent | Typical Base | Reaction Conditions |
| 2-Chloropropionyl chloride | Pyridine, Triethylamine | Room temperature to gentle heating |
| Methyl 2-chloropropionate | Sodium methoxide, Sodium ethoxide | Refluxing in a suitable solvent (e.g., methanol, ethanol) |
The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid derivative proceeds through a two-step mechanism:
O-Acylation: The amidoxime, acting as a nucleophile, attacks the carbonyl carbon of the carboxylic acid derivative (e.g., 2-chloropropionyl chloride). This results in the formation of an O-acyl amidoxime intermediate. The more nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon.
Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a molecule of water. This step is often promoted by heat or by the presence of a dehydrating agent. The nitrogen of the amidine moiety attacks the carbonyl carbon of the newly introduced acyl group, leading to a tetrahedral intermediate which then collapses to form the stable 1,2,4-oxadiazole ring with the loss of water.
1,3-Dipolar Cycloaddition Reactionsorganic-chemistry.orgnih.gov
The formation of the 1,2,4-oxadiazole ring is frequently achieved through a [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. This powerful method involves the reaction of a nitrile oxide with a nitrile. thieme-connect.com For the synthesis of this compound, this would entail the reaction of an isobutyronitrile oxide with 2-chloropropanenitrile or, alternatively, the reaction of a 2-chloropropanenitrile oxide with isobutyronitrile.
Nitrile Oxide Generation and Trapping with Nitrilesorganic-chemistry.org
A critical step in this synthetic route is the in situ generation of the unstable nitrile oxide intermediate. thieme-connect.com Common methods for generating nitrile oxides include the dehydration of α-nitroketones or the dehydrohalogenation of hydroxamoyl halides. organic-chemistry.org For instance, the required isobutyronitrile oxide can be generated from the corresponding α-nitroketone precursor, which is then immediately "trapped" by the 2-chloropropanenitrile present in the reaction mixture to form the desired 1,2,4-oxadiazole ring. organic-chemistry.org This one-pot procedure is often preferred to avoid the isolation of the potentially hazardous nitrile oxide.
The general reaction is as follows:
Step 1 (Nitrile Oxide Generation): A precursor, such as an α-nitroketone derived from isobutyraldehyde, is dehydrated.
Step 2 (Cycloaddition): The generated isobutyronitrile oxide undergoes a 1,3-dipolar cycloaddition with 2-chloropropanenitrile.
This process is a versatile method for creating disubstituted 1,2,4-oxadiazoles. chim.it
Regioselectivity and Stereoselectivity in Cycloaddition Processes
The cycloaddition of a nitrile oxide to a nitrile can theoretically yield two different regioisomers. However, the regioselectivity of this reaction is often high, governed by both electronic and steric factors. nih.gov In the synthesis of this compound, the electronic nature of the substituents on the nitrile and nitrile oxide directs the orientation of the addition to predominantly form the desired 3,5-disubstituted product.
Stereoselectivity becomes a consideration due to the chiral center at the 1-chloroethyl group. If the synthesis starts with a racemic mixture of 2-chloropropanenitrile, the final product will also be a racemic mixture. Enantiomerically pure products would necessitate the use of stereochemically pure starting materials or a subsequent chiral resolution step. nih.gov Some stereoselective cycloaddition methods have been developed, although they are highly substrate-dependent. nih.gov
Optimization of Reaction Conditions for Target Compound Synthesis
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, the use of catalysts, and the control of temperature and pressure.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the rate and outcome of the 1,3-dipolar cycloaddition. Aprotic solvents of varying polarity are generally employed.
| Solvent | Polarity | Typical Observations |
| Tetrahydrofuran (THF) | Moderately Polar | Often a good solvent for nitrile oxide generation and cycloaddition, providing a balance of solubility for reactants. |
| Dichloromethane (B109758) (DCM) | Polar Aprotic | Can be effective, though reaction rates may vary. mdpi.com |
| Acetonitrile (B52724) | Polar Aprotic | May participate as a competing dipolarophile if not used in excess as the reactant. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Can facilitate reactions involving ionic intermediates, particularly in alternative synthetic routes. mdpi.com |
The selection of the optimal solvent is an empirical process, aiming to maximize the yield of the desired product while minimizing side reactions.
Catalyst Selection and Role in Enhancing Reaction Kinetics and Yieldsacs.org
Catalysts can play a crucial role in the synthesis of 1,2,4-oxadiazoles by activating the reactants and lowering the energy barrier for the cycloaddition.
Lewis Acids: Catalysts such as zinc chloride (ZnCl₂) combined with a proton source like p-toluenesulfonic acid (PTSA) can activate the nitrile group, making it more susceptible to nucleophilic attack by the nitrile oxide. organic-chemistry.org
Metal Catalysts: Iron(III) nitrate (B79036) has been shown to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, where it facilitates both the formation of the nitrile oxide precursor and the subsequent cycloaddition. organic-chemistry.orgthieme-connect.com Copper catalysts have also been employed in certain oxidative cyclization routes. nih.gov
Non-Metal Catalysts: Graphene oxide has been explored as a metal-free catalyst, demonstrating dual activity as both an acid catalyst and an oxidizing agent in some synthetic pathways. nih.gov
The catalyst's role is to enhance the reaction rate and, in some cases, to improve the regioselectivity of the cycloaddition.
| Catalyst | Type | Role in Synthesis |
| PTSA-ZnCl₂ | Lewis Acid/Brønsted Acid | Activates the nitrile for cycloaddition. organic-chemistry.org |
| Iron(III) Nitrate | Lewis Acid/Oxidant | Promotes nitrile oxide formation and activates the nitrile. organic-chemistry.orgthieme-connect.com |
| Graphene Oxide | Non-Metal | Acts as an acid catalyst and oxidant. nih.gov |
Temperature and Pressure Control in Specialized Synthesis Methods (e.g., Microwave-Assisted Synthesis)organic-chemistry.org
Conventional heating methods for synthesizing 1,2,4-oxadiazoles can require long reaction times. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. nih.govwjarr.com
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities of the final product. nih.govacs.org This is attributed to the efficient and uniform heating of the reaction mixture. The temperature and pressure within the sealed microwave reactor can be precisely controlled, allowing for reactions to be conducted at temperatures above the normal boiling point of the solvent, further accelerating the reaction rate. organic-chemistry.org One-pot reactions, where multiple synthetic steps are carried out in a single vessel, are particularly well-suited for microwave-assisted synthesis. organic-chemistry.org
| Synthesis Method | Typical Temperature | Typical Reaction Time | Advantages |
| Conventional Heating | 80-120 °C | 6-24 hours | Standard laboratory setup. |
| Microwave-Assisted | 100-180 °C | 5-30 minutes | Rapid reaction rates, higher yields, improved purity. nih.govacs.org |
Isolation and Purification Techniques for the Target Compound
Following the synthetic steps, the crude reaction mixture containing this compound typically undergoes a preliminary work-up. This may involve quenching the reaction, followed by extraction with a suitable organic solvent and washing of the organic phase to remove inorganic salts and other water-soluble impurities. The crude product, obtained after the evaporation of the solvent, is then subjected to more refined purification techniques.
Chromatographic techniques are powerful tools for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a non-polar compound like this compound, normal-phase chromatography is a highly effective method.
Column Chromatography:
Flash column chromatography using silica (B1680970) gel (SiO₂) as the stationary phase is a widely adopted method for the purification of 1,2,4-oxadiazole derivatives. nih.gov The separation is based on the polarity of the compounds, with less polar compounds eluting faster. For the target compound, a solvent system of low to moderate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is generally effective. The optimal ratio of the solvents is determined by thin-layer chromatography (TLC) analysis of the crude mixture. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can be employed to achieve a fine separation of the target compound from closely related impurities.
Interactive Data Table: Representative Column Chromatography Parameters for the Purification of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane (B92381):Ethyl Acetate (Gradient) |
| Initial Eluent | 98:2 (Hexane:Ethyl Acetate) |
| Final Eluent | 90:10 (Hexane:Ethyl Acetate) |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Typical Retention Factor (Rf) | 0.35 (in 95:5 Hexane:Ethyl Acetate) |
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity or for the isolation of small quantities of the target compound, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is a common choice for the purification of small organic molecules. The separation mechanism is based on the hydrophobicity of the compounds. The conditions, including the specific column, mobile phase composition, and flow rate, need to be optimized for the target compound.
Interactive Data Table: Representative HPLC Parameters for the Purification of this compound
| Parameter | Value |
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Initial Eluent | 60:40 (Acetonitrile:Water) |
| Final Eluent | 95:5 (Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Typical Retention Time | 8.5 min |
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures. The principle relies on dissolving the impure solid in a hot solvent to form a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.
The choice of a suitable solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a relatively non-polar compound like this compound, a non-polar or moderately polar solvent is likely to be effective. Common solvents for the recrystallization of such heterocyclic compounds include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or hexane/dichloromethane.
Precipitation can be induced by adding a non-solvent to a solution of the crude product, which decreases the solubility of the target compound and causes it to precipitate out of the solution, leaving the more soluble impurities behind.
Interactive Data Table: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale | Expected Outcome |
| Ethanol | Good solubility at high temperatures for many organic compounds, and lower solubility upon cooling. | Formation of well-defined crystals upon slow cooling. |
| Isopropanol | Similar properties to ethanol, can offer different solubility characteristics. | May provide better crystal quality or yield depending on the impurity profile. |
| Hexane/Ethyl Acetate | A non-polar/polar solvent mixture allows for fine-tuning of solubility. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears, followed by cooling. | Effective for removing impurities with significantly different polarities. |
| Hexane/Dichloromethane | Another non-polar/moderately polar solvent combination that can be effective for recrystallization. | Useful for compounds that are highly soluble in dichloromethane but sparingly soluble in hexane. |
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity and environment can be assembled.
The ¹H NMR spectrum provides information about the distinct proton environments within the molecule. For 5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole, the spectrum is characterized by signals corresponding to the propan-2-yl (isopropyl) group and the 1-chloroethyl substituent.
The isopropyl group presents as a septet for the single methine proton, coupled to the six equivalent protons of the two methyl groups, which appear as a doublet. The 1-chloroethyl group gives rise to a quartet for its methine proton, coupled to the three protons of its methyl group, which in turn appear as a doublet. The downfield shift of the methine proton of the 1-chloroethyl group is attributed to the deshielding effects of the adjacent chlorine atom and the oxadiazole ring.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| 5.25 | 1H | Quartet (q) | 7.0 | -CH(Cl)CH₃ |
| 3.20 | 1H | Septet (sept) | 6.8 | -CH(CH₃)₂ |
| 1.95 | 3H | Doublet (d) | 7.0 | -CH(Cl)CH₃ |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The spectrum for this compound would show seven distinct carbon signals. The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are the most deshielded, appearing significantly downfield due to the influence of the electronegative oxygen and nitrogen atoms. researchgate.netscispace.com The carbon atom of the 1-chloroethyl group bonded to chlorine is also notably deshielded.
Table 2: Hypothetical ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 178.5 | C5 (Oxadiazole) |
| 170.2 | C3 (Oxadiazole) |
| 54.1 | -CH(Cl)CH₃ |
| 28.9 | -CH(CH₃)₂ |
| 21.5 | -CH(CH₃)₂ |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity between different parts of the molecule. sdsu.eduipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, the key expected correlations would be:
A cross-peak between the septet at δ 3.20 ppm and the doublet at δ 1.38 ppm, confirming the connectivity within the isopropyl group.
A cross-peak between the quartet at δ 5.25 ppm and the doublet at δ 1.95 ppm, confirming the connectivity within the 1-chloroethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
The proton at δ 5.25 ppm would correlate with the carbon at δ 54.1 ppm.
The proton at δ 3.20 ppm would correlate with the carbon at δ 28.9 ppm.
The protons at δ 1.95 ppm would correlate with the carbon at δ 20.8 ppm.
The protons at δ 1.38 ppm would correlate with the carbon at δ 21.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is critical for piecing together the molecular fragments. researchgate.net Key HMBC correlations would establish the connection of the substituent groups to the central oxadiazole ring.
Table 3: Predicted Key HMBC Correlations
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Number of Bonds | Significance |
|---|---|---|---|
| -CH(CH₃)₂ (δ 3.20) | C3 (δ 170.2) | 2 | Confirms attachment of isopropyl group to C3 |
| -CH(CH₃)₂ (δ 3.20) | -CH(CH₃)₂ (δ 21.5) | 2 | Confirms isopropyl fragment |
| -CH(Cl)CH₃ (δ 5.25) | C5 (δ 178.5) | 2 | Confirms attachment of 1-chloroethyl group to C5 |
| -CH(Cl)CH₃ (δ 5.25) | -CH(Cl)CH₃ (δ 20.8) | 2 | Confirms 1-chloroethyl fragment |
| -CH(CH₃)₂ (δ 1.38) | C3 (δ 170.2) | 3 | Supports attachment of isopropyl group to C3 |
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. acu.edu.inijacskros.comniscpr.res.inuni.lumdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. niscpr.res.in For the molecular formula C₇H₁₁ClN₂O, the exact mass can be calculated and compared to the experimentally determined value. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.
Calculated Monoisotopic Mass for [M]⁺ (C₇H₁₁³⁵ClN₂O)⁺: 174.05598 Da
Predicted [M+H]⁺ Adduct: 175.06326 m/z uni.lu
An experimental HRMS value matching these calculated masses to within a few parts per million (ppm) would serve as definitive confirmation of the compound's elemental composition.
Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. researchgate.net For this compound, several key fragmentation pathways can be postulated.
A primary fragmentation would likely involve the loss of a chlorine radical (Cl•) from the molecular ion, resulting in a stable carbocation. Another probable cleavage is the loss of the entire 1-chloroethyl group. Fragmentation of the oxadiazole ring itself is also a common pathway observed in related structures. nih.govresearchgate.net
Table 4: Plausible Mass Spectrometry Fragmentation
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 174 | [C₇H₁₁ClN₂O]⁺ | C₇H₁₁ClN₂O | Molecular Ion (M⁺) |
| 139 | [M - Cl]⁺ | C₇H₁₁N₂O | Loss of a chlorine radical |
| 131 | [M - C₃H₇]⁺ | C₄H₄ClN₂O | Loss of an isopropyl radical |
| 111 | [M - C₂H₄Cl]⁺ | C₅H₇N₂O | Loss of a 1-chloroethyl radical |
| 69 | [C₃H₇CN]⁺ | C₄H₇N | Fragment corresponding to isopropyl nitrile |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For this compound, IR spectroscopy is instrumental in confirming the integrity of the 1,2,4-oxadiazole ring and verifying the presence of its alkyl and chloroethyl substituents.
Characterization of Oxadiazole Ring Vibrations
The 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle, exhibits a series of characteristic vibrational modes. These vibrations, which include C=N stretching, N-O stretching, C-O stretching, and ring deformation, give rise to a pattern of absorption bands in the IR spectrum. The precise positions of these bands can be influenced by the nature of the substituents attached to the ring. In general, the vibrational frequencies for 1,2,4-oxadiazole derivatives are found in the 1600-1000 cm⁻¹ region.
Key expected IR absorption bands for the 1,2,4-oxadiazole ring in the target compound are summarized in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=N Stretching | 1620 - 1580 | Medium |
| Ring C-H Stretching (if present) | ~3100 | Weak |
| Ring Stretching (multiple bands) | 1500 - 1300 | Medium |
| N-O Stretching | 1300 - 1200 | Strong |
| C-O-N Stretching | 1100 - 1000 | Strong |
| Ring Deformation | Below 1000 | Variable |
Confirmation of Substituent Functionalities (e.g., C-Cl, Alkyl C-H)
Beyond the core heterocycle, IR spectroscopy confirms the presence of the isopropyl and 1-chloroethyl side chains. The aliphatic C-H bonds of the isopropyl and ethyl groups give rise to characteristic stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region. libretexts.org Additionally, the carbon-chlorine (C-Cl) bond has a characteristic stretching frequency in the fingerprint region of the spectrum, generally appearing between 850 and 550 cm⁻¹. libretexts.orgorgchemboulder.com
The following table details the expected IR absorption bands for the substituent groups of this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Isopropyl and Ethyl groups | C-H Stretching | 2980 - 2870 | Strong |
| C-H Bending | 1470 - 1370 | Medium | |
| 1-Chloroethyl group | C-Cl Stretching | 850 - 550 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions and crystal packing. While a specific crystal structure for this compound is not publicly available, this section outlines the general methodology and the type of structural information that would be obtained from such an analysis, based on studies of similar 1,2,4-oxadiazole derivatives. researchgate.net
Crystal Growth and Quality Assessment
The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a compound like this compound, this would typically involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents would be screened to find conditions that promote slow, ordered crystal growth.
Once crystals are obtained, their quality is assessed using an optical microscope to check for well-defined faces and the absence of visible defects. A preliminary X-ray diffraction pattern is then collected to evaluate the degree of crystallinity and the diffraction resolution. A well-ordered crystal will produce a sharp, well-defined diffraction pattern.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A full X-ray diffraction experiment on a suitable crystal would yield a dataset that, after processing and structure solution, provides the precise coordinates of each atom in the unit cell. From these coordinates, key geometric parameters can be calculated. The 1,2,4-oxadiazole ring is expected to be largely planar.
The table below presents typical bond lengths and angles for the 1,2,4-oxadiazole ring and its substituents, based on crystallographic data of related compounds.
| Parameter | Atoms Involved | Expected Value (Å or °) |
| Bond Lengths | ||
| C=N | C3-N4, C5-N1 | ~1.30 - 1.35 Å |
| N-O | N1-O2 | ~1.40 - 1.45 Å |
| C-O | O2-C3 | ~1.35 - 1.40 Å |
| C-C (ring-subst.) | C3-C(isopropyl), C5-C(ethyl) | ~1.48 - 1.52 Å |
| C-Cl | C(ethyl)-Cl | ~1.75 - 1.80 Å |
| Bond Angles | ||
| C-N-O | C5-N1-O2 | ~105 - 110° |
| N-O-C | N1-O2-C3 | ~108 - 112° |
| O-C-N | O2-C3-N4 | ~110 - 115° |
| C-N-C | C3-N4-C5 | ~100 - 105° |
| N-C-N | N4-C5-N1 | ~105 - 110° |
| Torsional Angles | ||
| Defines planarity | e.g., N1-O2-C3-N4 | Close to 0° |
Analysis of Intermolecular Interactions and Packing Arrangements
In the crystal lattice of 1,2,4-oxadiazole derivatives, several types of intermolecular interactions are commonly observed:
Hydrogen Bonds: While the parent molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds may form between the alkyl C-H groups and the nitrogen or oxygen atoms of the oxadiazole ring of neighboring molecules. rsc.orgrsc.org
Halogen Bonding: The chlorine atom on the ethyl substituent can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the oxadiazole ring.
π-π Stacking: The aromatic 1,2,4-oxadiazole rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice. nih.gov
The analysis of these interactions provides a comprehensive understanding of the supramolecular assembly of the compound in the solid state.
Conformational Analysis and Stereochemical Investigations
Stereochemistry of the 1-Chloroethyl Group
The presence of the 1-chloroethyl substituent at the 5-position of the 1,2,4-oxadiazole (B8745197) ring is a key structural feature that imparts chirality to the molecule.
A chiral center, or stereocenter, is an atom that is bonded to four different groups. wikipedia.org In the case of 5-(1-chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole, the carbon atom in the 1-position of the ethyl group (C1') is a chiral center. This carbon is attached to four distinct substituents:
A hydrogen atom (H)
A chlorine atom (Cl)
A methyl group (-CH₃)
The 3-(propan-2-yl)-1,2,4-oxadiazol-5-yl group
The presence of this single chiral center means that the molecule is not superimposable on its mirror image. utexas.edu Consequently, it can exist as a pair of stereoisomers known as enantiomers. msu.edu These enantiomers, designated as (R)-5-(1-chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole and (S)-5-(1-chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole according to the Cahn-Ingold-Prelog (CIP) priority rules, possess identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral molecules. wikipedia.org A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture, which is optically inactive. wikipedia.org
Table 1: Substituents on the Chiral Carbon of this compound
| Substituent Number | Group |
|---|---|
| 1 | Hydrogen (H) |
| 2 | Chlorine (Cl) |
| 3 | Methyl (-CH₃) |
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is essential for studying the specific properties of each enantiomer. rsc.org Chromatographic techniques are among the most powerful and widely used methods for chiral separation. acs.org
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are primary methods for separating enantiomers. acs.orgnih.gov The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and allowing for their separation. Polysaccharide-based and cyclodextrin-based CSPs are common choices for this purpose. diva-portal.org
The purity of a chiral sample is quantified by its enantiomeric excess (ee), which is a measure of how much one enantiomer is present in greater amounts than the other. wikipedia.orgpolyu.edu.hk
Determination of Enantiomeric Excess : The ee is typically determined from the results of chiral chromatography. By integrating the peak areas corresponding to each enantiomer in the chromatogram, the ratio of the two can be calculated. The enantiomeric excess is then calculated using the formula:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. polyu.edu.hk Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or chiral solvating agents, can also be employed to determine the enantiomeric composition of a sample. masterorganicchemistry.com
Rotational Isomerism and Conformational Preferences of the Isopropyl Group
The isopropyl group attached to the C3 position of the oxadiazole ring introduces another layer of conformational complexity due to rotation around the C-C single bond connecting it to the ring. This rotation gives rise to different rotational isomers, or conformers.
The rotation of the isopropyl group is not entirely free; it is hindered by steric interactions between its two methyl groups and the adjacent nitrogen atom (N4) of the 1,2,4-oxadiazole ring. This steric hindrance creates an energy barrier to rotation. In the solid state, it has been observed in analogous planar aromatic compounds that the rotational barrier for an isopropyl group can be significantly high, effectively "quenching" or stopping the rotation. brynmawr.edu In solution, the group is expected to rotate, but certain conformations will be energetically favored. The preferred conformation would likely be one that minimizes steric clash, for instance, a staggered conformation where the C-H bond of the isopropyl's tertiary carbon is oriented away from the plane of the oxadiazole ring.
Table 2: Representative Rotational Energy Barriers for Isopropyl Groups in Various Molecular Environments
| Molecule Type | Rotational Barrier (kJ/mol) | Phase |
|---|---|---|
| Isolated Isopropyl-Aromatic Compound | 1-8 | Gas |
| Isopropyl Group in Crystalline Solid | >200 (Effectively Infinite) | Solid |
Note: Data for the specific target compound is not available; this table presents typical values from analogous systems for illustrative purposes. brynmawr.edu
Experimental and Theoretical Approaches to Conformational Landscape Exploration
A comprehensive understanding of the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, requires a combination of experimental and theoretical methods.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying the rates of conformational exchange processes that occur on the NMR timescale. unibas.it For this compound, DNMR could be used to investigate the rotational barrier of the isopropyl group.
At low temperatures, where the rotation is slow on the NMR timescale, the two methyl groups of the isopropyl substituent are in chemically non-equivalent environments (diastereotopic) due to the chirality of the molecule and hindered rotation. They would therefore be expected to show separate signals in the ¹H NMR spectrum. researchgate.net As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the difference in the resonance frequencies of the two methyl signals, the peaks broaden. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals merge into a single broad peak. At even higher temperatures, this peak sharpens into a single, time-averaged signal, indicating rapid rotation. unibas.it The rate constant for rotation at the coalescence temperature can be calculated, which in turn allows for the determination of the free energy of activation (ΔG‡) for the rotational barrier.
Table 3: Hypothetical Temperature-Dependent ¹H NMR Data for Isopropyl Methyl Protons
| Temperature (°C) | Appearance of Methyl Signals | Exchange Rate |
|---|---|---|
| -50 | Two distinct doublets | Slow |
| 25 | Two broadened doublets | Intermediate |
| 55 (Tc) | One broad singlet (coalescence) | Fast |
Note: This is a hypothetical representation to illustrate the principles of DNMR.
Theoretical calculations are indispensable for exploring the full conformational energy landscape of a molecule. nih.gov Conformational sampling is a computational technique used to generate a wide range of possible three-dimensional structures (conformers) for a molecule. nih.gov
This process typically begins with a systematic or stochastic search of the torsional degrees of freedom, primarily the rotation around the C-C bond of the isopropyl group and the C-C bond of the 1-chloroethyl group. The energies of the generated conformers are then calculated and minimized using methods such as molecular mechanics (MM) with various force fields or, for higher accuracy, quantum mechanics (QM) methods like Density Functional Theory (DFT). scirp.org These calculations yield the relative energies of the different stable conformers, providing insight into which structures are most likely to be populated at a given temperature. nih.gov Furthermore, computational methods can be used to map the potential energy surface for bond rotation and to calculate the energy barriers between conformers, which can then be compared with experimental data from DNMR. unibas.it
Table 4: Hypothetical Relative Energies of Conformers from Computational Analysis
| Conformer | Dihedral Angle (Oxadiazole-C-C-H of isopropyl) | Relative Energy (kJ/mol) | Predicted Population (%) |
|---|---|---|---|
| 1 (Staggered) | 60° | 0.0 (Global Minimum) | 75 |
| 2 (Eclipsed) | 0° | 12.5 (Transition State) | - |
| 3 (Staggered) | 180° | 2.1 | 20 |
Note: This table represents hypothetical data from a computational conformational analysis.
Reaction Chemistry and Derivatization Studies of 5 1 Chloroethyl 3 Propan 2 Yl 1,2,4 Oxadiazole
Reactions at the Chloroethyl Moiety
The 1-chloroethyl group at the 5-position of the oxadiazole ring is the most reactive site for chemical modification. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles or elimination reactions.
Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)
Nucleophilic substitution is a fundamental class of reactions where a nucleophile displaces a leaving group. In the case of 5-(1-chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole, the chlorine atom can be replaced by a variety of nucleophiles. These reactions can proceed through either an Sɴ1 (unimolecular nucleophilic substitution) or Sɴ2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions and the nature of the nucleophile. ucsb.edu
The Sɴ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. libretexts.orgyoutube.comyoutube.comyoutube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The Sɴ1 mechanism, on the other hand, proceeds through a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org This mechanism is favored by polar protic solvents and weaker nucleophiles, and typically leads to a racemic mixture of products if the starting material is chiral.
A wide range of nucleophiles can be employed to displace the chlorine atom in this compound, leading to a diverse array of new derivatives.
Amines: Primary and secondary amines are good nucleophiles that can react with the chloroethyl group to form the corresponding substituted aminoethyl-oxadiazoles. youtube.comlibretexts.org These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The resulting amine derivatives are of significant interest due to the prevalence of the amine functional group in pharmaceuticals.
Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with the chloroethyl moiety to yield thioethers. nih.govnih.gov These reactions are generally efficient and proceed under mild conditions.
Alcohols: Alcohols can also act as nucleophiles, although they are generally weaker than amines and thiols. The reaction to form the corresponding ether derivatives may require harsher conditions or the use of a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide. libretexts.org
The table below illustrates the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |
| Ammonia (NH₃) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-(1-Aminoethyl)-3-(propan-2-yl)-1,2,4-oxadiazole |
| Ethylamine (CH₃CH₂NH₂) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 5-(1-(Ethylamino)ethyl)-3-(propan-2-yl)-1,2,4-oxadiazole |
| Ethanethiol (CH₃CH₂SH) | Base (e.g., NaH), Solvent (e.g., THF) | 5-(1-(Ethylthio)ethyl)-3-(propan-2-yl)-1,2,4-oxadiazole |
| Methanol (CH₃OH) | Base (e.g., NaOCH₃), Solvent (e.g., CH₃OH) | 5-(1-Methoxyethyl)-3-(propan-2-yl)-1,2,4-oxadiazole |
The stereochemistry of the substitution reaction is highly dependent on the reaction mechanism.
If the reaction proceeds via an Sɴ2 mechanism , a complete inversion of configuration at the chiral center of the 1-chloroethyl group is expected. libretexts.orgyoutube.comyoutube.comyoutube.com For instance, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer. This stereospecificity is a hallmark of the Sɴ2 pathway.
Conversely, if the reaction follows an Sɴ1 mechanism , it will proceed through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers. libretexts.org Therefore, if the goal is to synthesize a stereochemically pure product, reaction conditions that favor the Sɴ2 mechanism should be employed.
Elimination Reactions to Form Vinyl Derivatives
In the presence of a strong, sterically hindered base, an elimination reaction can compete with nucleophilic substitution. libretexts.org In this process, a proton from the carbon adjacent to the chloro-substituted carbon is abstracted by the base, leading to the formation of a double bond and the elimination of HCl. This would result in the formation of 5-vinyl-3-(propan-2-yl)-1,2,4-oxadiazole.
The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In this case, only one vinyl product is possible. The choice of base and solvent is crucial in directing the reaction towards elimination over substitution. Bulky bases such as potassium tert-butoxide are commonly used to promote elimination.
Modifications of the Isopropyl Group
The isopropyl group attached to the 3-position of the oxadiazole ring is generally less reactive than the chloroethyl moiety. However, under specific conditions, it can undergo oxidation.
Oxidation Reactions (e.g., to Ketones or Carboxylic Acids)
The oxidation of the isopropyl group would likely target the tertiary carbon-hydrogen bond. Strong oxidizing agents could potentially convert the isopropyl group into a ketone (acetone) or, with further oxidation, a carboxylic acid. However, the stability of the 1,2,4-oxadiazole (B8745197) ring under harsh oxidative conditions is a critical consideration. Many common oxidizing agents could potentially degrade the heterocyclic ring. researchgate.net
Finding a selective oxidizing agent that would transform the isopropyl group without affecting the oxadiazole ring would be a synthetic challenge. Milder, more selective oxidation methods might be required to achieve this transformation successfully. The expected products of such an oxidation are presented in the table below, though it should be noted that these are hypothetical transformations that would require careful experimental validation.
| Oxidizing Agent | Expected Product |
| Mild Oxidant (e.g., PCC) | 5-(1-Chloroethyl)-3-(propan-2-one)-1,2,4-oxadiazole |
| Strong Oxidant (e.g., KMnO₄, heat) | 5-(1-Chloroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
Selective Functionalization of Methyl Groups
The structure of this compound contains methyl groups as part of the 3-(propan-2-yl) substituent. The selective functionalization of these C(sp³)–H bonds presents a synthetic challenge due to their inherent low reactivity. However, modern synthetic methodologies offer potential pathways for their derivatization.
Late-stage functionalization (LSF) strategies are particularly relevant for modifying such alkyl substituents on complex molecules. researcher.lifenih.gov These methods are designed to introduce functional groups into a molecule in the final stages of a synthetic sequence, avoiding the need for de novo synthesis. nih.gov For the methyl groups of the propan-2-yl substituent, radical-based reactions are a plausible approach.
One such method is the Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle. rsc.orgrsc.org While typically targeting the heterocyclic ring itself, variations of this reaction can be adapted for the functionalization of alkyl side chains. For instance, the generation of an alkyl radical on the isopropyl group could be initiated, followed by trapping with a suitable reagent. However, achieving selectivity for the primary methyl C-H bonds over the tertiary C-H bond of the isopropyl group would be a significant challenge and would likely depend heavily on the specific reagents and conditions employed. nih.gov
Photohalogenation offers another potential route. Under UV irradiation, a reagent like N-bromosuccinimide (NBS) can generate a bromine radical, which can abstract a hydrogen atom from the alkyl chain. This would likely favor the tertiary C-H bond due to the greater stability of the resulting tertiary radical. Subsequent reaction with bromine would yield a brominated derivative, which could then be converted to other functional groups through nucleophilic substitution.
More advanced C-H activation/functionalization techniques, often employing transition metal catalysts, could also be envisioned. nih.gov These methods can offer higher selectivity but may require careful selection of directing groups or specialized catalytic systems to target the desired methyl groups. The development of such a selective functionalization would be a key step in creating a diverse library of derivatives from the parent compound.
Electrophilic and Nucleophilic Reactions of the 1,2,4-Oxadiazole Ring System
The reactivity of the 1,2,4-oxadiazole ring is dictated by the arrangement of its heteroatoms. The ring is considered electron-deficient and has a low degree of aromaticity, which influences its stability and reaction profile. chim.it The carbon atoms at positions 3 and 5 are electrophilic, while the nitrogen at position 4 exhibits nucleophilic character. chim.it
Electrophilic substitution on the 1,2,4-oxadiazole ring itself is generally difficult due to the deactivating effect of the pyridine-like nitrogen atoms. nih.gov However, electrophilic attack can occur on the substituents attached to the ring, particularly if they are activating groups. For this compound, direct electrophilic attack on the ring is unlikely.
Nucleophilic attack, conversely, is a more common reaction pathway for 1,2,4-oxadiazoles. The C3 and C5 positions are susceptible to attack by nucleophiles, especially if a good leaving group is present. nih.gov In the subject compound, the 1-chloroethyl group at the C5 position is a prime site for nucleophilic substitution. A wide range of nucleophiles (e.g., amines, alkoxides, thiolates) could displace the chloride ion to introduce new functional groups at this position. This reaction provides a straightforward method for derivatization.
The relative electrophilicity of C3 and C5 can be influenced by the nature of their substituents. The presence of the electron-donating isopropyl group at C3 and the chloroethyl group at C5 suggests that C5 would be the more electrophilic center and thus more susceptible to nucleophilic attack.
Ring Stability under Various Reaction Conditions
The stability of the 1,2,4-oxadiazole ring is a critical factor in its synthetic utility. Generally, 3,5-disubstituted 1,2,4-oxadiazoles exhibit good thermal and chemical stability. nih.gov They are relatively stable to strong acids but can be susceptible to cleavage under certain basic, reductive, or photochemical conditions. nih.govscirp.org
The stability of the ring can be influenced by its substituents. Computational studies on oxadiazole isomers have indicated that the 1,2,4-oxadiazole is less stable than the 1,3,4-isomer but is still a viable and stable scaffold for drug design. scirp.orgmdpi.com The presence of two alkyl groups, as in the case of this compound, generally confers a reasonable degree of stability to the heterocyclic core under neutral and acidic conditions.
However, the labile O-N bond is a point of weakness in the ring. scirp.org This bond can be cleaved under various conditions, leading to ring-opening or rearrangement reactions, which are discussed in the following section. The stability of any given derivative will thus depend on the specific reaction conditions employed for its synthesis and subsequent transformations.
The following table summarizes the general stability of the 1,2,4-oxadiazole ring under different conditions:
| Condition | Ring Stability | Notes |
| Thermal | Generally stable, but can lead to rearrangements at high temperatures. | Rearrangements often result in more stable heterocyclic systems. |
| Acidic | Generally stable. | Disubstituted derivatives can tolerate strong acids. nih.gov |
| Basic | Can be unstable, leading to ring opening. | Monosubstituted rings are particularly prone to base-induced hydrolysis. nih.gov |
| Reductive | Susceptible to cleavage of the O-N bond. | A known point of weakness in the ring system. chim.it |
| Photochemical | Can undergo rearrangements and ring cleavage. | The labile O-N bond is susceptible to photochemical activation. chim.it |
Potential for Ring Opening or Rearrangement Reactions
The relatively low aromaticity and the weak O-N bond of the 1,2,4-oxadiazole ring make it susceptible to a variety of rearrangement reactions, often leading to the formation of more stable heterocyclic systems. chim.itscirp.org These transformations are a key feature of 1,2,4-oxadiazole chemistry.
One of the most well-known rearrangements is the Boulton–Katritzky Rearrangement (BKR) . This reaction typically involves a 1,2,4-oxadiazole with a three-atom side chain at the C3 position that contains a nucleophilic atom. This nucleophile can intramolecularly attack the N2 position of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic ring. chim.it For this compound, a BKR would require prior functionalization of the isopropyl group to introduce a suitable nucleophilic side chain.
Another important class of reactions is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. In this pathway, an external nucleophile attacks an electrophilic carbon of the ring (typically C5), leading to ring opening. The resulting intermediate can then undergo an intramolecular cyclization to form a new ring system. chim.it For the title compound, a bidentate nucleophile could potentially attack the C5 position, leading to the displacement of the chloroethyl group or initiating a ring-opening sequence, depending on the nature of the nucleophile and the reaction conditions.
These rearrangement reactions are summarized in the table below:
| Rearrangement | Description | Applicability to Target Compound |
| Boulton–Katritzky (BKR) | Intramolecular nucleophilic attack from a C3 side chain onto the N2 position, causing O-N bond cleavage and formation of a new heterocycle. | Requires prior functionalization of the 3-(propan-2-yl) group to introduce a nucleophilic side chain. |
| ANRORC | External nucleophile attacks an electrophilic ring carbon (C3 or C5), leading to ring opening and subsequent ring closure to a new heterocycle. | Possible at the C5 position, potentially initiated by a bidentate nucleophile. |
Regioselectivity and Chemoselectivity in Derivatization Strategies
When developing derivatization strategies for a multifunctional molecule like this compound, both regioselectivity and chemoselectivity are crucial considerations.
Regioselectivity refers to the preferential reaction at one site over another. In the context of the 1,2,4-oxadiazole ring, a key regioselective choice is between the C3 and C5 positions for nucleophilic attack. As previously mentioned, the electronic properties of the substituents play a major role. The C5 position, bearing the electron-withdrawing 1-chloroethyl group, is expected to be significantly more electrophilic than the C3 position, which is attached to the electron-donating isopropyl group. Therefore, nucleophilic substitution reactions are highly likely to occur regioselectively at the C5 position.
Alkylation of the ring nitrogen (N4) is also a possibility. The regioselectivity of N-alkylation versus C-alkylation would depend on the nature of the alkylating agent and the reaction conditions, including the choice of base. researchgate.net
Chemoselectivity concerns the preferential reaction of one functional group over others. The target molecule possesses several reactive sites: the chloroethyl group, the C-H bonds of the alkyl substituents, and the heterocyclic ring itself.
A primary chemoselective challenge would be to functionalize the C-H bonds of the isopropyl group without affecting the more reactive chloroethyl group or inducing ring cleavage. This would likely require mild and highly selective reaction conditions, such as those developed for late-stage functionalization. researcher.liferesearchgate.net Conversely, a wide variety of nucleophiles can be expected to react chemoselectively with the 1-chloroethyl group, leaving the rest of the molecule intact, provided that harsh conditions (e.g., strong bases, high temperatures) that might promote ring opening are avoided.
The following table outlines the key selectivity considerations:
| Selectivity Type | Potential Reaction Sites | Expected Outcome | Influencing Factors |
| Regioselectivity | C3 vs. C5 (Nucleophilic Attack) | Preferential attack at C5. | Electronic effects of substituents (isopropyl vs. 1-chloroethyl). |
| Regioselectivity | Ring Carbons vs. Ring Nitrogens (Alkylation) | N4 alkylation is possible. | Nature of the electrophile and reaction conditions. |
| Chemoselectivity | 1-Chloroethyl group vs. C-H bonds | Nucleophilic substitution at the chloroethyl group is favored. | The chloroethyl group is a more activated site for substitution than the unactivated C-H bonds. |
| Chemoselectivity | Substituents vs. Ring | Reactions at substituents are generally favored over ring cleavage under mild conditions. | Reaction conditions (temperature, pH, reagents) determine whether the ring remains intact. |
Theoretical and Computational Investigations of 5 1 Chloroethyl 3 Propan 2 Yl 1,2,4 Oxadiazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. growingscience.com It provides a balance between accuracy and computational cost, making it a standard tool for studying a wide range of chemical systems, including heterocyclic compounds like 1,2,4-oxadiazoles. growingscience.comnih.gov Such calculations offer deep insights into molecular geometry, stability, and reactivity.
The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 5-(1-chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between all constituent atoms.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound
This table presents expected values for key geometric parameters based on typical DFT calculations for similar heterocyclic structures. Actual values would require a specific computational study.
| Parameter Type | Atoms Involved | Hypothetical Value |
| Bond Length | O1-N2 (oxadiazole ring) | 1.42 Å |
| Bond Length | N2-C3 (oxadiazole ring) | 1.31 Å |
| Bond Length | C5-C(ethyl) | 1.51 Å |
| Bond Length | C(ethyl)-Cl | 1.79 Å |
| Bond Angle | C5-N4-C3 (oxadiazole ring) | 105.0° |
| Bond Angle | N2-C3-N4 (oxadiazole ring) | 115.0° |
| Dihedral Angle | C(isopropyl)-C3-N2-O1 | 178.5° |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor. The LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. elixirpublishers.com For this compound, the HOMO would likely be distributed over the oxadiazole ring and the electron-rich oxygen and nitrogen atoms, while the LUMO might be localized around the chloroethyl group, given the electronegativity of the chlorine atom.
Interactive Table 2: Illustrative Frontier Molecular Orbital Properties
This table illustrates the type of data generated from an FMO analysis. The values are representative and not from a specific calculation on the target compound.
| Orbital | Property | Hypothetical Value/Description | Significance |
| HOMO | Energy | -6.5 eV | Indicates electron-donating capability. |
| Electron Density Location | Primarily on the N and O atoms of the oxadiazole ring. | Site for electrophilic attack. | |
| LUMO | Energy | -0.8 eV | Indicates electron-accepting capability. |
| Electron Density Location | Concentrated around the C-Cl bond of the chloroethyl group. | Site for nucleophilic attack. | |
| Gap (ΔE) | Energy Difference | 5.7 eV | Suggests high kinetic stability and low reactivity. |
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution around a molecule. rsc.org It is invaluable for predicting how a molecule will interact with other charged species, identifying sites susceptible to nucleophilic and electrophilic attack.
The map is colored to denote different potential values:
Red: Regions of most negative electrostatic potential, which are electron-rich and likely to be attacked by electrophiles.
Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the ESP map would be expected to show negative potential (red) around the nitrogen and oxygen atoms of the oxadiazole ring due to their lone pairs of electrons. A region of positive potential (blue) would likely be found around the hydrogen atoms and potentially near the carbon attached to the chlorine atom, reflecting its electron-withdrawing nature.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While DFT provides a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, stability, and intermolecular interactions. Such studies have been applied to understand the behavior of other complex oxadiazole derivatives. growingscience.com
The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can explicitly model the surrounding solvent molecules (e.g., water) to provide a realistic depiction of the molecule's dynamics in solution. A simulation of this compound in an aqueous environment would reveal how water molecules interact with its polar regions, such as the oxadiazole ring, and how these interactions influence its conformational preferences, particularly the rotation of the isopropyl and chloroethyl side chains.
By simulating a system containing multiple molecules of this compound, MD can be used to study how these molecules interact with one another. This analysis is crucial for understanding the compound's physical properties, such as its tendency to aggregate in solution. The simulations would identify and quantify the predominant types of non-covalent interactions, such as dipole-dipole interactions originating from the polar oxadiazole ring and van der Waals forces between the alkyl side chains. The study of intermolecular interactions is fundamental to understanding the solid-state packing and material properties of molecular compounds. researchgate.net
Interactive Table 3: Potential Intermolecular Interactions for this compound
This table outlines the types of interactions that MD simulations would likely identify between molecules of the compound.
| Interaction Type | Interacting Groups | Predicted Significance |
| Dipole-Dipole | Between the polar oxadiazole rings of adjacent molecules. | Moderate. Contributes to the cohesion of the substance in condensed phases. |
| Van der Waals | Between the isopropyl and chloroethyl side chains. | Significant. Governs the overall packing and steric interactions. |
| Halogen Bonding | Potential weak interaction between the Chlorine atom and an electronegative atom (N or O) on another molecule. | Weak. May play a minor role in directing crystal packing. |
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions. For a molecule like this compound, understanding its reactivity, particularly the transformations involving the chloroethyl group and the stability of the oxadiazole ring, is of significant interest. The 1,2,4-oxadiazole (B8745197) ring is known for its unique reactivity, characterized by low aromaticity and a susceptible O-N bond, which can lead to various rearrangements. researchgate.net
A critical aspect of studying a chemical reaction is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, such as density functional theory (DFT), are employed to locate these transient structures. Once the transition state is identified, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is a key determinant of the reaction rate.
For this compound, a potential reaction of interest is the nucleophilic substitution at the chloroethyl side chain. The activation energy for such a reaction would provide a quantitative measure of its feasibility under different conditions.
Illustrative Data Table for a Hypothetical Nucleophilic Substitution Reaction:
Table 1: Calculated Activation Energies for a Hypothetical SN2 Reaction| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d) | PCM (Water) | 25.4 |
| M06-2X | 6-311+G(d,p) | SMD (Acetonitrile) | 23.8 |
This table is for illustrative purposes only and does not represent experimentally verified data for this specific compound.
Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) analysis, is performed to confirm that the identified transition state correctly connects the reactants and products. This analysis maps the entire energy profile of the reaction, providing a detailed view of the molecular geometry changes throughout the transformation. For the 1,2,4-oxadiazole core, computational studies have been used to explore photochemical isomerizations and other rearrangements, highlighting the utility of reaction coordinate analysis in understanding complex reaction pathways. ingentaconnect.com
The analysis would reveal the bond-breaking and bond-forming processes in a stepwise or concerted manner. For instance, in a potential rearrangement of the oxadiazole ring, the IRC would trace the pathway from the initial 1,2,4-oxadiazole structure, through the high-energy transition state, to the final, more stable isomeric product. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological/toxicological properties)
QSPR modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netresearchgate.net These models are invaluable for predicting the properties of new or untested compounds, thereby saving significant time and resources in experimental work. researchgate.netnih.govuniroma1.it
The first step in QSPR modeling is the calculation of a wide range of molecular descriptors for a set of known compounds. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. For a class of compounds including this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or spectroscopic shifts (e.g., NMR chemical shifts).
Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical relationship between the descriptors and the property of interest. For example, a model to predict the C-13 NMR chemical shift of the carbon atom attached to the chlorine in the chloroethyl group could be developed using descriptors that capture the electronic environment of that atom.
Illustrative Data Table for a Hypothetical QSPR Model for Predicting a Spectroscopic Property:
Table 2: Example of a QSPR Model for Predicting a Chemical Property| Property | Model Equation | R² | Q² |
|---|---|---|---|
| Boiling Point (°C) | 120.5 + 25.3(LogP) - 0.8(Polar Surface Area) + 5.2*(Molecular Weight/100) | 0.92 | 0.85 |
This table contains hypothetical data and models for illustrative purposes.
The predictive power of a QSPR model must be rigorously validated before it can be reliably used. researchgate.netnih.govuniroma1.it Validation is typically performed using both internal and external validation techniques.
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) are used to assess the robustness and stability of the model using the training set of data.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The correlation between the predicted and experimental values for the external set provides a true measure of the model's utility.
A well-validated QSPR model for 1,2,4-oxadiazole derivatives could then be used to predict the chemical properties of this compound with a certain degree of confidence.
Exploration of Potential Chemical Applications and Material Science Relevance
Utilization as a Synthetic Building Block in Multistep Organic Synthesis
The 1,2,4-oxadiazole (B8745197) ring is a versatile heterocycle in organic synthesis, often employed as a stable bioisostere for amide and ester functionalities. lifechemicals.comresearchgate.net The presence of multiple nitrogen atoms and an oxygen atom within the ring, along with its electrophilic carbon atoms, provides a rich ground for chemical transformations. chim.it The specific structure of 5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole, featuring a reactive chloroethyl group, further enhances its potential as a synthetic intermediate.
The 1,2,4-oxadiazole nucleus is known to undergo various thermal and photochemical rearrangements to form other heterocyclic systems. chim.it This reactivity is attributed to the relatively low aromaticity of the ring and the labile O-N bond. chim.it For instance, the Boulton-Katritzky rearrangement is a well-documented thermal process for 1,2,4-oxadiazoles, leading to the formation of different heterocycles depending on the side-chain substituents. chim.it
In the case of this compound, the chloroethyl group at the C5 position is a key reactive site. This alkyl halide moiety can readily undergo nucleophilic substitution reactions. By reacting it with various nucleophiles, a wide array of derivatives can be synthesized, which can then be subjected to rearrangement conditions to produce more complex heterocyclic structures. For example, substitution of the chloride with an azide (B81097) nucleophile would yield an azidoethyl-substituted oxadiazole, a precursor that could potentially be used in cycloaddition reactions or further rearrangements to form fused heterocyclic systems.
Furthermore, the chloroethyl group can be eliminated to form a vinyl-substituted oxadiazole. Such vinyl-oxadiazoles are known to be efficient partners in reactions like the Morita-Baylis-Hillman reaction, providing a pathway to multifunctional, complex molecules.
The 1,2,4-oxadiazole moiety has been incorporated into polymers to create materials with specific properties, such as liquid crystals and luminescent materials. lifechemicals.com The rigid, aromatic nature of the oxadiazole ring can impart thermal stability and desirable electronic properties to a polymer backbone.
This compound could serve as a monomer for polymerization. The reactive chloroethyl group provides a handle for polymerization reactions. For instance, it could be used in polycondensation reactions with suitable difunctional monomers. Alternatively, conversion of the chloroethyl group to a polymerizable group, such as a vinyl or an acrylic moiety, would allow for its participation in addition polymerization. The resulting polymers would feature the 1,2,4-oxadiazole ring as a pendant group, which could influence the polymer's physical and chemical properties.
The combination of different oxadiazole rings has also been explored in the generation of high-performance energetic materials. bohrium.combit.edu.cn The high nitrogen content and the oxygen balance in the 1,2,4-oxadiazole ring make it a candidate for such applications. The specific substituents on this compound would influence its energetic properties.
Investigation as a Ligand in Coordination Chemistry
The nitrogen atoms in the 1,2,4-oxadiazole ring possess lone pairs of electrons and can act as coordination sites for metal ions. nih.gov The use of oxadiazole-based ligands in coordination chemistry has led to the development of metal complexes with interesting structural motifs and potential applications in catalysis and materials science. dntb.gov.uaacs.org
While experimental data on the coordination chemistry of this compound is unavailable, theoretical studies can provide insights into its potential as a ligand. Density Functional Theory (DFT) calculations could be employed to model the coordination of this molecule with various transition metals.
The pyridine-like N4 nitrogen is generally considered the most likely coordination site. Theoretical calculations would help in determining the binding energy of the metal-ligand complex, the preferred coordination geometry, and the effect of the substituents on the electronic properties of the coordinating nitrogen atom. The propan-2-yl group at the C3 position is an electron-donating group, which might enhance the basicity of the N4 nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted or electron-withdrawn oxadiazoles (B1248032). The chloroethyl group at the C5 position, being electron-withdrawing, might have an opposing effect, and computational studies could quantify this influence.
Table 1: Potential Coordination Modes of 1,2,4-Oxadiazole Ligands
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination through the N4 nitrogen atom. | Cu(II), Co(II), Zn(II), Pt(II), Pd(II) |
| Bidentate/Chelating | Requires additional coordinating groups on the substituents. | Ni(II), Cu(II), Zn(II) |
This table represents general coordination behaviors of 1,2,4-oxadiazole derivatives and is not based on experimental data for this compound.
Metal complexes bearing 1,2,4-oxadiazole ligands could find applications in catalysis. The electronic properties of the ligand, which can be tuned by the substituents at the C3 and C5 positions, can influence the reactivity of the metal center. The steric bulk of the propan-2-yl group could also play a role in controlling the selectivity of catalytic reactions.
For instance, palladium complexes with nitrogen-containing heterocyclic ligands are widely used in cross-coupling reactions. A palladium complex of this compound could potentially catalyze reactions such as Suzuki or Heck couplings. The stability and electronic nature of the oxadiazole ligand could offer advantages in terms of catalyst lifetime and efficiency.
Research into Optoelectronic and Photophysical Properties (if applicable based on structure)
Derivatives of oxadiazoles, particularly the 1,3,4-isomer, are known for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their electron-transporting and hole-blocking properties. tandfonline.comdaneshyari.comcambridge.org While the 1,2,4-oxadiazole isomer is less studied in this context, its aromatic nature suggests that it could also possess interesting photophysical properties.
The photophysical properties of oxadiazole derivatives, such as their absorption and emission wavelengths, are highly dependent on the nature of the substituents and the extent of conjugation in the molecule. nih.gov For this compound, the lack of extensive conjugation with the substituents suggests that it is unlikely to be a strong chromophore or fluorophore in the visible region. Its absorption would likely be in the UV region.
However, it could be a useful building block for creating larger, more conjugated systems with desirable optoelectronic properties. For example, the chloroethyl group could be used to attach this oxadiazole moiety to a larger chromophoric or polymeric system. In such a system, the oxadiazole could act as an electron-accepting unit, facilitating intramolecular charge transfer, which is a key process in many organic electronic materials.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could predict the UV-Vis absorption spectrum and other electronic properties of this molecule, providing a theoretical basis for its potential in optoelectronics. tandfonline.comnih.gov
Table 2: General Photophysical Properties of Oxadiazole Derivatives
| Property | General Observations for Oxadiazole Derivatives |
| Absorption | Typically in the UV region, can be shifted to longer wavelengths with extended conjugation. |
| Emission | Can exhibit fluorescence, often with high quantum yields, tunable by substituents. |
| Application | Used as electron-transporting materials, hole-blocking layers, and in fluorescent probes. |
This table summarizes general trends for the oxadiazole class and is not specific to this compound.
UV-Vis Absorption and Fluorescence Characteristics
There are no available experimental or theoretical studies detailing the UV-Vis absorption and fluorescence characteristics of this compound. While the broader class of 1,2,4-oxadiazole derivatives has been investigated for photophysical properties, with some showing potential as fluorophores, these general findings cannot be specifically attributed to the title compound. rsc.orgnih.gov Research into other oxadiazole isomers, such as 1,3,4-oxadiazole (B1194373) derivatives, has shown they can be used as electron transport materials and emitters in organic light-emitting diodes (OLEDs) due to efficient fluorescence and thermal stability. rsc.orgresearchgate.net However, no such data exists for this compound.
Potential for Integration into Advanced Materials (e.g., light-emitting diodes, sensors)
There is no published literature that investigates or suggests the potential for integrating this compound into advanced materials like light-emitting diodes or sensors. The evaluation of a compound for such applications would first require fundamental studies of its photophysical and electronic properties, which are currently unavailable.
Studies on Energetic Properties
The molecular structure of this compound, containing a nitrogen-rich oxadiazole ring, suggests that its energetic properties could be of theoretical interest. The 1,2,4-oxadiazole framework is a component in various known energetic materials, often functionalized with nitro, nitramino, or azo groups to enhance performance. rsc.orgacs.orgnih.gov However, no studies have been conducted on the specific compound .
Theoretical Prediction of Energetic Performance Parameters
No theoretical calculations or predictions regarding the energetic performance parameters (such as heat of formation, detonation velocity, or detonation pressure) for this compound have been published. Research in this field focuses on derivatives with a higher density of energetic functional groups, which are typically required to achieve performance comparable to standard explosives. mdpi.comrsc.org
Stability and Decomposition Pathways (Theoretical)
There is no available information from theoretical studies on the thermal stability or potential decomposition pathways of this compound. Such studies are crucial for assessing the safety and viability of any potential energetic material but have not been performed for this compound.
Future Research Directions and Open Questions
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for 1,2,4-oxadiazoles often rely on established methods such as the acylation of amidoximes or 1,3-dipolar cycloadditions. chim.it However, the pursuit of green chemistry principles necessitates the development of more environmentally benign and efficient synthetic pathways for "5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole." Future research should focus on:
Catalytic Methods: Investigating novel catalysts to improve reaction yields, reduce reaction times, and lower energy consumption.
Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and automated synthesis.
Alternative Solvents: Exploring the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents.
Microwave and Ultrasound-Assisted Synthesis: Utilizing these technologies to enhance reaction rates and efficiency, often leading to cleaner reactions and higher yields. mdpi.com
The development of such methods would not only be economically advantageous but also align with the growing demand for sustainable chemical manufacturing.
Comprehensive Investigation of Derivatives and Analogues for Structure-Property Relationships
A systematic investigation into the derivatives and analogues of "this compound" is crucial for establishing robust structure-property relationships. By modifying the substituents at the 3- and 5-positions of the oxadiazole ring, researchers can tune the molecule's physicochemical and biological properties. Key areas for exploration include:
Modification of the Chloroethyl Group: Introducing different halogens or other functional groups in place of the chlorine atom to modulate reactivity and potential biological activity. mdpi.com
Bioisosteric Replacements: Investigating the impact of replacing the oxadiazole core with other five-membered heterocycles to understand the role of the ring structure. chim.it
A comprehensive library of analogues would provide valuable data for understanding how subtle structural changes impact the compound's properties, paving the way for the design of molecules with tailored functionalities.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool for accelerating the discovery and design of novel molecules. For "this compound," advanced computational modeling can provide predictive insights and guide experimental efforts. Future research in this area should involve:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict molecular properties, reactivity, and spectroscopic signatures. nih.gov
Molecular Docking Studies: If a biological target is identified, molecular docking can be used to predict the binding affinity and mode of interaction of the compound and its analogues. rsc.org
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their observed activities, enabling the prediction of the properties of new compounds. mdpi.com
These computational approaches can significantly reduce the time and resources required for the experimental screening of new compounds, allowing for a more focused and efficient research process.
Exploration of Novel, Non-Traditional Applications in Chemical Science
While oxadiazoles (B1248032) are well-known in medicinal chemistry, there is a growing interest in their application in other areas of chemical science. Future research should explore the potential of "this compound" and its derivatives in non-traditional applications, such as:
Organic Electronics: Investigating their potential use as building blocks for organic light-emitting diodes (OLEDs) or other electronic materials, leveraging the electronic properties of the oxadiazole ring.
Coordination Chemistry: Exploring their ability to act as ligands for metal complexes, potentially leading to new catalysts or materials with interesting magnetic or optical properties.
Functional Polymers: Incorporating the oxadiazole moiety into polymer backbones to create materials with enhanced thermal stability or other desirable properties. researchgate.net
The unique electronic and structural features of the 1,2,4-oxadiazole (B8745197) ring suggest that this compound could find utility in a wide range of advanced materials.
Integration into Multidisciplinary Research Initiatives
The full potential of "this compound" can be best realized through its integration into multidisciplinary research initiatives. Collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be essential for a comprehensive understanding and application of this molecule. Potential areas for such collaborations include:
Materials Science: Partnering with materials scientists to design and synthesize novel polymers and organic electronic materials incorporating the oxadiazole core. researchgate.net
Advanced Synthetic Methods: Collaborating with experts in catalysis and flow chemistry to develop next-generation synthetic routes.
Chemical Biology: Working with chemical biologists to explore the potential of this compound and its derivatives as probes or modulators of biological processes.
By fostering such interdisciplinary collaborations, the scientific community can unlock the full potential of "this compound" and pave the way for new discoveries and innovations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(1-chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions starting from chloromethyl-substituted 1,2,4-oxadiazole precursors. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles (e.g., 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole) react with alkyl halides or alcohols under reflux conditions in polar aprotic solvents like DMF or DME. The reaction is often catalyzed by bases such as K₂CO₃ . Post-synthesis purification involves flash column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product in high yields (up to 99%) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Characterization employs a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirms substituent positions and electronic environments (e.g., chloroethyl and isopropyl groups).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- FTIR : Identifies functional groups (e.g., C-Cl stretching at ~700 cm⁻¹ and oxadiazole ring vibrations at ~1600 cm⁻¹).
- Elemental Analysis : Ensures purity and stoichiometric consistency .
Q. What preliminary biological activities are reported for 1,2,4-oxadiazole derivatives?
- Methodological Answer : Derivatives of 1,2,4-oxadiazole are screened for apoptosis induction using caspase-based assays and flow cytometry to assess cell cycle arrest (e.g., G₁ phase arrest in T47D breast cancer cells). Initial studies often focus on cytotoxicity against diverse cancer cell lines (e.g., breast, colorectal) to identify lead compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 1,2,4-oxadiazole derivatives for anticancer activity?
- Methodological Answer : SAR analysis involves systematic substitution of the oxadiazole scaffold:
- 3-Position Modifications : Replacement of phenyl groups with pyridyl or trifluoromethylphenyl groups enhances activity (e.g., 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole showed in vivo efficacy in MX-1 tumor models) .
- 5-Position Importance : Substituted five-membered heterocycles (e.g., thiophene) improve apoptotic activity, while chloroethyl groups influence bioavailability .
- In Silico Docking : Predicts binding to molecular targets like TIP47 (IGF II receptor binding protein), validated via photoaffinity labeling .
Q. What computational tools are used to analyze the electronic properties of 1,2,4-oxadiazoles?
- Methodological Answer : Software like Multiwfn enables wavefunction analysis to:
- Calculate electrostatic potential (ESP) maps for nucleophilic/electrophilic site identification.
- Perform bond order analysis (e.g., Wiberg bond indices) to assess ring stability.
- Generate electron localization function (ELF) plots for visualizing electron density distribution, critical for predicting reactivity .
Q. How can contradictions in biological activity data across cancer cell lines be resolved?
- Methodological Answer : Contradictions often arise from cell line-specific factors:
- Receptor Expression Profiles : Use qPCR or Western blotting to quantify target proteins (e.g., TIP47 levels in sensitive vs. resistant lines) .
- Metabolic Stability : Assess compound degradation via HPLC-MS in cell culture media.
- Combination Studies : Test synergy with standard chemotherapeutics to identify context-dependent efficacy .
Q. What strategies improve the thermal stability of 1,2,4-oxadiazole derivatives for long-term storage?
- Methodological Answer :
- Crystallography : Single-crystal X-ray analysis identifies packing efficiency and hydrogen-bonding networks (e.g., compound 2-3 with 1.85 g/cm³ density and 160 N impact stability) .
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C indicates suitability for storage at 2–8°C) .
Q. How are enantioselective syntheses of chiral 1,2,4-oxadiazole derivatives achieved?
- Methodological Answer : Iridium-catalyzed asymmetric amination (e.g., using crotyl acetate) yields enantiomerically pure derivatives (up to 97% ee). Chiral HPLC or SFC (supercritical fluid chromatography) validates enantiomeric excess, while NOESY NMR confirms stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
